Succinimide Ring Confers ~6.5-Fold Higher Intrinsic CRBN Binding Affinity Compared to the Glutarimide Ring Found in All Approved IMiDs and 4-Fluorothalidomide
The basal succinimide ring (pyrrolidine-2,5-dione) exhibits a Ki of 4.3 μM for the cereblon homologue MsCI4, compared to 28 μM for the basal glutarimide ring (piperidine-2,6-dione), representing an approximately 6.5-fold higher binding affinity. This differential was measured in a direct FRET-based competition assay using the isolated thalidomide-binding domain from Magnetospirillum gryphiswaldense [1]. The same study established that the 5-membered succinimide ring generally confers higher affinity than its 6-membered glutarimide counterpart across multiple compound series. This affinity advantage is structurally rationalized: X-ray crystallography shows that succinimide-based compounds engage the same conserved hydrogen bonds with residues F77 and W79 of MsCI4 as thalidomide, but the reduced ring size positions the imide carbonyl and NH groups more optimally within the aromatic cage of the binding pocket [2]. By contrast, 4-fluorothalidomide and all clinically approved IMiDs (thalidomide, lenalidomide, pomalidomide) employ the glutarimide ring, which has intrinsically lower basal CRBN engagement. For reference, thalidomide itself shows a Ki of 4.4 μM for MsCI4 in the same assay system, indicating that the phthalimide substituent partially compensates for the weaker glutarimide ring but does not exceed the affinity achievable with succinimide [2].
| Evidence Dimension | CRBN binding affinity (Ki) of the basal imide ring scaffold |
|---|---|
| Target Compound Data | Succinimide ring Ki = 4.3 μM (basal scaffold; target compound incorporates this ring) [1] |
| Comparator Or Baseline | Glutarimide ring Ki = 28 μM (basal scaffold present in 4-fluorothalidomide, thalidomide, lenalidomide, pomalidomide) [1]; Thalidomide Ki = 4.4 μM [2]; Pomalidomide Ki = 0.8 μM [2] |
| Quantified Difference | ~6.5-fold (succinimide vs glutarimide basal rings); succinimide basal affinity approaches that of intact thalidomide (4.3 vs 4.4 μM) |
| Conditions | FRET-based competition assay using MsCI4 (Magnetospirillum gryphiswaldense cereblon homologue thalidomide-binding domain); Ki values derived from displacement of a reporter FRET ligand |
Why This Matters
A higher intrinsic CRBN binding affinity at the E3 ligase engagement module can translate into more efficient ternary complex formation and target protein ubiquitination in PROTAC applications, potentially enabling lower dosing and reducing hook-effect limitations.
- [1] Boichenko I, Bär K, Deiss S, Heim C, Albrecht R, Lupas AN, Hernandez Alvarez B, Hartmann MD. Chemical Ligand Space of Cereblon. ACS Omega. 2018;3(9):11163-11171. doi:10.1021/acsomega.8b00959 View Source
- [2] Heim C, Pliatsika D, Mousavizadeh F, Bär K, Hernandez Alvarez B, Giannis A, Hartmann MD. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. J. Med. Chem. 2019;62(14):6515-6529. doi:10.1021/acs.jmedchem.9b00454 View Source
